molecular formula C27H29N3O6 B11232461 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}acetamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}acetamide

Cat. No.: B11232461
M. Wt: 491.5 g/mol
InChI Key: GIKKQZYWGWDGQU-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}acetamide is a complex organic compound that features a unique structure combining a benzodioxepin ring, an indole moiety, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with ethylene glycol under acidic conditions.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, involving the reaction of phenylhydrazine with ketones or aldehydes.

    Morpholine Introduction: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the indole nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}acetamide is unique due to its combination of a benzodioxepin ring, an indole moiety, and a morpholine group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H29N3O6

Molecular Weight

491.5 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(2-morpholin-4-yl-2-oxoacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C27H29N3O6/c1-18(19-7-8-23-24(15-19)36-12-4-11-35-23)28-25(31)17-30-16-21(20-5-2-3-6-22(20)30)26(32)27(33)29-9-13-34-14-10-29/h2-3,5-8,15-16,18H,4,9-14,17H2,1H3,(H,28,31)

InChI Key

GIKKQZYWGWDGQU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C(=O)N5CCOCC5

Origin of Product

United States

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